2-({5-[(TERT-BUTYLCARBAMOYL)AMINO]-1,3,4-THIADIAZOL-2-YL}SULFANYL)-N-METHYL-N-PHENYLACETAMIDE
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Overview
Description
2-({5-[(TERT-BUTYLCARBAMOYL)AMINO]-1,3,4-THIADIAZOL-2-YL}SULFANYL)-N-METHYL-N-PHENYLACETAMIDE is a complex organic compound with a unique structure that includes a thiadiazole ring, a tert-butylcarbamoyl group, and a phenylacetamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-({5-[(TERT-BUTYLCARBAMOYL)AMINO]-1,3,4-THIADIAZOL-2-YL}SULFANYL)-N-METHYL-N-PHENYLACETAMIDE typically involves multiple steps, starting with the preparation of the 1,3,4-thiadiazole ring. This can be achieved through the cyclization of thiosemicarbazide with carbon disulfide under basic conditions. The tert-butylcarbamoyl group is introduced via a reaction with tert-butyl isocyanate. The final step involves the coupling of the thiadiazole derivative with N-methyl-N-phenylacetamide using a suitable coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine .
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to optimize reaction conditions and improve yield. The use of automated systems for reagent addition and product isolation can enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
2-({5-[(TERT-BUTYLCARBAMOYL)AMINO]-1,3,4-THIADIAZOL-2-YL}SULFANYL)-N-METHYL-N-PHENYLACETAMIDE can undergo various chemical reactions, including:
Oxidation: The thiadiazole ring can be oxidized using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction of the compound can be achieved using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the thiadiazole ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiadiazole ring can lead to the formation of sulfoxides or sulfones, while reduction can yield the corresponding amines or alcohols.
Scientific Research Applications
2-({5-[(TERT-BUTYLCARBAMOYL)AMINO]-1,3,4-THIADIAZOL-2-YL}SULFANYL)-N-METHYL-N-PHENYLACETAMIDE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of cancer and infectious diseases.
Industry: Utilized in the development of new materials with specific properties, such as enhanced thermal stability or conductivity
Mechanism of Action
The mechanism of action of 2-({5-[(TERT-BUTYLCARBAMOYL)AMINO]-1,3,4-THIADIAZOL-2-YL}SULFANYL)-N-METHYL-N-PHENYLACETAMIDE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalysis .
Comparison with Similar Compounds
Similar Compounds
N-(3-(tert-Butylcarbamoyl)-4-methoxyphenyl)-indole: This compound shares the tert-butylcarbamoyl group and has been studied for its inhibitory activity against glycogen phosphorylase.
Bis(2-ethylhexyl) 4,4’-{6-[4-tert-butylcarbamoyl)anilino]-1,3,5-triazine-2,4-diyldiimino}dibenzoate: Similar in structure due to the presence of the tert-butylcarbamoyl group and used in UV-absorbing applications.
Uniqueness
2-({5-[(TERT-BUTYLCARBAMOYL)AMINO]-1,3,4-THIADIAZOL-2-YL}SULFANYL)-N-METHYL-N-PHENYLACETAMIDE is unique due to its combination of a thiadiazole ring with a phenylacetamide moiety, which imparts specific chemical and biological properties. This unique structure allows it to interact with a different set of molecular targets compared to other similar compounds.
Properties
IUPAC Name |
2-[[5-(tert-butylcarbamoylamino)-1,3,4-thiadiazol-2-yl]sulfanyl]-N-methyl-N-phenylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21N5O2S2/c1-16(2,3)18-13(23)17-14-19-20-15(25-14)24-10-12(22)21(4)11-8-6-5-7-9-11/h5-9H,10H2,1-4H3,(H2,17,18,19,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RGZUNYHVSOZSEG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NC(=O)NC1=NN=C(S1)SCC(=O)N(C)C2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21N5O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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